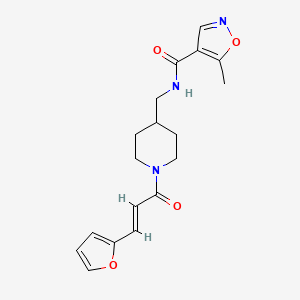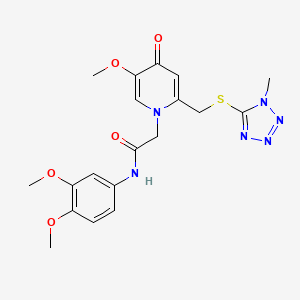
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine, also known as DIHCPA, is a chemical compound that has been gaining increasing attention in the scientific community due to its potential use in various research applications.
作用機序
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine acts as a partial agonist for the 5-HT2A receptor, which means that it can activate the receptor to a certain extent but not fully. This activation can lead to various downstream effects such as the release of neurotransmitters and the modulation of intracellular signaling pathways. The exact mechanism of action of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been shown to have various biochemical and physiological effects, such as the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. In vitro studies have shown that (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine can increase the release of dopamine and serotonin, which are neurotransmitters involved in various physiological and behavioral processes. (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has also been shown to modulate the activity of various intracellular signaling pathways such as the ERK and AKT pathways.
実験室実験の利点と制限
One advantage of using (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for more specific and targeted studies. However, one limitation is its partial agonist activity, which can make it difficult to fully understand its effects on the receptor and downstream signaling pathways. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, which can affect its suitability for in vivo studies.
将来の方向性
There are various future directions for the study of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine, such as the development of new drugs based on its scaffold, the investigation of its effects on other receptors and signaling pathways, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various research fields.
Conclusion
In conclusion, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine is a chemical compound that has potential applications in various scientific research fields such as neuroscience, drug discovery, and medicinal chemistry. Its high selectivity for the 5-HT2A receptor and its ability to modulate neurotransmitter release and intracellular signaling pathways make it a promising candidate for further study. However, further research is needed to fully understand its effects and potential applications.
合成法
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine can be synthesized through a multi-step process involving the reaction of 3,4-dihydroisocoumarin with N-Boc-propan-1-amine, followed by deprotection and reduction. The resulting product is (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine, which can be purified through various techniques such as column chromatography.
科学的研究の応用
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been shown to have potential applications in various scientific research fields such as neuroscience, drug discovery, and medicinal chemistry. In neuroscience, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been used as a ligand for the 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation, perception, and cognition. (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has also been studied as a potential scaffold for the development of new drugs for various diseases such as cancer and Alzheimer's disease.
特性
IUPAC Name |
(2S)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12H,6-8,13H2,1H3/t9-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQDUGSWXJIFP-QHGLUPRGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2556078.png)





![ethyl 4-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2556088.png)

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/no-structure.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2556094.png)

![2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2556099.png)
